11(S)-HEDE

Description

Properties

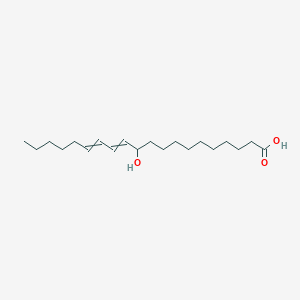

IUPAC Name |

11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11(S)-HEDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11(S)-HEDE, a stereoisomer of hydroxyeicosadienoic acid. While research specifically elucidating the distinct biological functions of the 11(S) isomer is limited, this document consolidates the available information on its chemical properties, biosynthesis, and the analytical methods pertinent to its study. This guide serves as a foundational resource for researchers investigating lipid mediators and their roles in biological systems.

Chemical Identity and Properties

The full chemical name for this compound is 11S-hydroxy-12E,14Z-eicosadienoic acid .[1][2] It is a monohydroxy fatty acid and a member of the eicosanoid family.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 11S-hydroxy-12E,14Z-eicosadienoic acid | [1] |

| Synonyms | 11(S)-hydroxy-12,14-Eicosadienoic Acid | [2] |

| CAS Number | 330800-90-3 | [1] |

| Molecular Formula | C₂₀H₃₆O₃ | [1] |

| Formula Weight | 324.5 g/mol | [1] |

Biosynthesis of 11-HEDE

Currently, there is a lack of specific literature detailing the unique biological activities or signaling pathways associated directly with this compound.[1] However, information regarding its racemic mixture, (±)11-HEDE, indicates that it is formed from eicosadienoic acid.[2] Key enzymes implicated in this conversion are cyclooxygenases (COX).[2] This enzymatic reaction is known to occur in cell types such as macrophages.[2]

Below is a diagram illustrating the general biosynthetic pathway leading to the formation of 11-HEDE.

Putative Signaling Pathways

As of the latest literature review, specific signaling pathways initiated or modulated by this compound have not been elucidated. Research into the biological effects of related hydroxyeicosanoids suggests potential roles in inflammatory processes and cell signaling, but direct evidence for this compound is wanting. Future research may uncover its specific protein targets and downstream effects.

Experimental Protocols

The study of hydroxyeicosadienoic acids like this compound necessitates sensitive and specific analytical techniques for their extraction, separation, and quantification from biological matrices. Below are generalized protocols that can be adapted for the analysis of this compound.

Lipid Extraction from Biological Samples

A common method for extracting lipids, including HEDEs, is a modified Bligh-Dyer extraction.

-

Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607), methanol, and water (typically in a 1:2:0.8 v/v/v ratio).

-

Phase Separation: Add additional chloroform and water to induce phase separation.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for subsequent analysis.

Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for separating and quantifying lipid isomers.

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with a low concentration of a weak acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection can be used, as conjugated dienes in HEDEs have a characteristic absorbance maximum.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Analysis: Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

The workflow for a typical analysis is depicted below.

Conclusion

This compound, or 11S-hydroxy-12E,14Z-eicosadienoic acid, is a specific stereoisomer of a larger class of lipid mediators. While its precise biological role remains to be fully characterized, the foundational knowledge of its chemical nature and biosynthesis from eicosadienoic acid via cyclooxygenase provides a starting point for further investigation. The analytical methods outlined in this guide offer a robust framework for researchers aiming to explore the presence and potential functions of this compound in various physiological and pathological contexts. As research in the field of lipidomics advances, the specific signaling pathways and therapeutic potential of individual eicosanoid isomers like this compound will likely become clearer.

References

An In-Depth Technical Guide to 11(S)-hydroxy-12E,14Z-eicosadienoic acid (11(S)-HEDE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxy-12E,14Z-eicosadienoic acid (11(S)-HEDE) is a chiral monohydroxy fatty acid. While its racemic mixture, (±)11-HEDE, is known to be formed from eicosadienoic acid by cyclooxygenase (COX) and in macrophages, the specific biological activities and signaling pathways of the 11(S)-enantiomer remain largely uncharacterized in publicly available literature.[1][2] This technical guide provides a comprehensive overview of the known structural and physical properties of this compound, alongside detailed, recommended experimental protocols for its synthesis, purification, and analysis. Furthermore, this document explores potential, yet unconfirmed, biological roles and signaling cascades by drawing parallels with related, well-studied lipoxygenase products.

Core Molecular Structure and Properties

This compound is a C20 fatty acid with a hydroxyl group at the 11th carbon position and two conjugated double bonds at the 12th (trans or E) and 14th (cis or Z) positions.[3]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₃ | [3] |

| Molecular Weight | 324.5 g/mol | [3] |

| CAS Number | 330800-90-3 | [4] |

| Formal Name | (11S,12E,14Z)-11-hydroxy-12,14-eicosadienoic acid | |

| Synonyms | This compound | [4] |

| Appearance | Typically supplied as a solution | |

| Purity | >98% (commercially available) | |

| Storage Conditions | -20°C | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |

Spectral Data

| Technique | Expected Characteristics |

| UV Spectroscopy | λmax ≈ 236 nm in ethanol, characteristic of the conjugated diene system.[1] |

| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons of the conjugated diene system, a methine proton adjacent to the hydroxyl group, methylene (B1212753) and methyl protons of the aliphatic chain, and a carboxylic acid proton. Chemical shifts would be influenced by the stereochemistry and conjugation. |

| ¹³C NMR Spectroscopy | Resonances for the carboxylic acid carbon, sp² carbons of the double bonds, the carbon bearing the hydroxyl group, and the sp³ carbons of the aliphatic chain. |

| Mass Spectrometry | The molecular ion peak [M-H]⁻ would be observed. Fragmentation patterns would likely involve losses of water (H₂O) and carbon dioxide (CO₂) from the parent ion, as well as cleavage at positions alpha to the hydroxyl group.[5] |

Biosynthesis and Metabolism

The biosynthesis of the racemic mixture, (±)11-HEDE, has been shown to occur via the action of cyclooxygenase (COX) on eicosadienoic acid.[1][2] It has also been detected in macrophages.[1][2] The specific enzymatic machinery responsible for the stereoselective synthesis of this compound in biological systems has not been definitively identified.

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce a variety of signaling molecules.[6][7] It is plausible that a specific lipoxygenase is involved in the endogenous production of this compound, similar to the synthesis of other hydroxyeicosatetraenoic acids (HETEs).

The metabolic fate of this compound is also an area requiring further investigation. It is likely metabolized through pathways similar to other eicosanoids, which may include further oxidation, chain shortening via beta-oxidation, or conjugation.

Potential Biological Activities and Signaling Pathways (Hypothetical)

As of late 2025, there are no definitive reports on the biological activity of this compound in the peer-reviewed literature.[4] However, based on the activities of structurally related lipid mediators, such as 12(S)-HETE and other lipoxygenase products, several potential areas of biological significance can be postulated. These compounds are known to act as signaling molecules in inflammation, cell proliferation, and other physiological and pathological processes.[8]

Inflammatory Response

Lipoxygenase products are key mediators of inflammation.[7] For instance, 12(S)-HETE has been shown to be a pro-inflammatory mediator.[8] It is conceivable that this compound could play a role in modulating inflammatory responses, potentially acting as either a pro- or anti-inflammatory agent. Its effects could be mediated through interactions with specific G protein-coupled receptors (GPCRs) on immune cells, leading to downstream signaling events that regulate cytokine production, cell migration, and other inflammatory processes.

Cell Proliferation and Angiogenesis

Certain HETEs are known to influence cell proliferation and angiogenesis. Given its structural similarity, this compound could potentially exert effects on these processes, which would be of significant interest in the context of cancer biology and wound healing.

Signaling Cascades

The signaling pathways initiated by lipoxygenase products often involve GPCRs, leading to the activation of downstream effectors such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the phosphoinositide 3-kinase (PI3K) pathway.[8] A hypothetical signaling pathway for this compound, based on known pathways for related lipids, is depicted below.

Experimental Protocols

Given the limited specific literature for this compound, the following protocols are based on established methods for the synthesis, purification, and analysis of related chiral hydroxy fatty acids.

Asymmetric Synthesis

The stereospecific synthesis of this compound can be approached through several synthetic strategies. One potential route involves the use of a chiral starting material or a chiral catalyst to introduce the hydroxyl group with the desired (S)-stereochemistry.

Conceptual Workflow for Asymmetric Synthesis:

Purification by Chiral HPLC

The separation of the enantiomers of 11-HEDE is crucial for studying the biological activity of the individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of fatty acids.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape.

-

Flow Rate: A typical analytical flow rate is 1 mL/min.

-

Detection: UV detection at the λmax of the conjugated diene (approximately 236 nm) is suitable.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

-

Injection Volume: 5-20 µL for analytical scale separations.

-

Temperature: Column temperature should be controlled, typically at room temperature or slightly elevated, to ensure reproducible retention times.

Structural Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of synthesized this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key signals to identify include the carboxylic acid proton, the protons on the double bonds, the proton on the carbon bearing the hydroxyl group, and the aliphatic chain protons.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Identify the carbonyl carbon, the sp² carbons of the alkenes, the carbon attached to the hydroxyl group, and the carbons of the alkyl chain.

-

2D NMR: For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

4.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the elemental composition.

-

Ionization Technique: Electrospray ionization (ESI) in negative ion mode is suitable for carboxylic acids.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument will provide accurate mass measurements.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M-H]⁻ ion can provide structural information through characteristic fragmentation patterns, such as the loss of water and carbon dioxide.

Biological Assays (Exploratory)

To investigate the potential biological activities of this compound, a series of cell-based assays can be employed.

4.4.1. Cell Viability and Proliferation Assays

-

Cell Lines: Use relevant cell lines, such as macrophage cell lines (e.g., RAW 264.7) for inflammation studies or endothelial cells (e.g., HUVECs) for angiogenesis assays.

-

Method: Treat cells with a range of concentrations of this compound. Assess cell viability using assays such as the MTT or MTS assay after a defined incubation period (e.g., 24, 48, 72 hours).

4.4.2. Cytokine Production Assay

-

Method: Stimulate macrophage-like cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of varying concentrations of this compound.

-

Analysis: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant using ELISA or multiplex bead-based assays.

4.4.3. Receptor Binding Assays

-

Objective: To identify potential receptors for this compound.

-

Method: A radioligand binding assay could be designed using a tritium-labeled version of this compound. This would be incubated with membrane preparations from cells suspected to express the receptor. The displacement of the radioligand by unlabeled this compound or other potential ligands would be measured.

Workflow for Biological Activity Screening:

Conclusion and Future Directions

11(S)-hydroxy-12E,14Z-eicosadienoic acid represents a largely unexplored area within the field of lipid mediators. While its chemical structure and properties can be well-defined, its biological function remains to be elucidated. The experimental protocols and hypothetical frameworks presented in this guide are intended to provide a foundation for researchers to begin to unravel the potential roles of this molecule in health and disease. Future research should focus on the stereospecific synthesis of this compound, followed by a systematic evaluation of its biological activities in various in vitro and in vivo models. A key objective will be the identification of its molecular targets, such as specific receptors, which will be crucial for understanding its mechanism of action and its potential as a therapeutic agent or a biomarker of disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. larodan.com [larodan.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoxygenase - Wikipedia [en.wikipedia.org]

- 7. Mammalian lipoxygenases and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the 11(S)-HEDE Biosynthetic Pathway for Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a bioactive lipid mediator derived from arachidonic acid. As a member of the eicosanoid family, it plays a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the 11(S)-HEDE biosynthetic pathway, its biological functions, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the roles of lipid mediators in health and disease.

This compound Biosynthetic Pathways

The formation of 11(S)-HETE from arachidonic acid (AA) can occur through two primary routes: non-enzymatic free radical-mediated oxidation and enzymatic conversion by cytochrome P450 (CYP) enzymes.

Non-Enzymatic Synthesis

The non-enzymatic production of 11-HETE, along with 8-HETE and 9-HETE, happens through the free radical oxidation of arachidonic acid.[1][2] This pathway is often associated with conditions of high oxidative stress, where an increase in reactive oxygen species (ROS) promotes the peroxidation of polyunsaturated fatty acids like arachidonic acid.[1][2] Consequently, elevated plasma levels of 11-HETE are considered a marker of lipid peroxidation and heightened oxidative stress.[1][2] Unlike enzymatic reactions that are typically stereospecific, non-enzymatic lipid peroxidation results in a racemic mixture of both R and S enantiomers of HETEs.[3]

Enzymatic Synthesis

Enzymatic pathways contribute to the stereospecific production of 11-HETE.

Cytochrome P450 enzymes are a major contributor to the enzymatic formation of 11-HETE. Specifically, CYP1B1 is a predominant enzyme involved in the synthesis of 11-HETE from arachidonic acid.[1] In addition to CYP1B1, other CYP450 isoforms can also hydroxylate arachidonic acid at various positions, including the C-11 position, to produce HETEs.[3] The enzymatic reaction catalyzed by CYP enzymes can produce both 11(R)- and 11(S)-HETE.[1] For instance, incubating rat liver microsomes with arachidonic acid in the presence of NADPH results in the production of both enantiomers, with 11(R)-HETE being the more predominant form in that specific context.[1]

While the primary products of cyclooxygenase (COX-1 and COX-2) enzymes are prostaglandins, they can also generate small quantities of 11-HETE as a byproduct.[3] However, the 11-HETE produced by both COX-1 and COX-2 is exclusively in the R-configuration.[3]

digraph "this compound Biosynthetic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

AA [label="Arachidonic Acid (AA)", fillcolor="#F1F3F4"];

ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CYP450 [label="Cytochrome P450\n(e.g., CYP1B1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

COX [label="Cyclooxygenase\n(COX-1, COX-2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

HETE_11S [label="11(S)-HETE", fillcolor="#FBBC05", fontcolor="#202124"];

HETE_11R [label="11(R)-HETE", fillcolor="#FBBC05", fontcolor="#202124"];

PGs [label="Prostaglandins", fillcolor="#F1F3F4"];

// Edges

AA -> HETE_11S [label=" Non-enzymatic\nOxidation"];

ROS -> HETE_11S [style=dashed, arrowhead=none];

AA -> HETE_11S [label=" Enzymatic\n(CYP450)"];

CYP450 -> HETE_11S [style=dashed, arrowhead=none];

AA -> HETE_11R [label=" Enzymatic\n(CYP450, COX)"];

CYP450 -> HETE_11R [style=dashed, arrowhead=none];

COX -> HETE_11R [style=dashed, arrowhead=none];

AA -> PGs [label=" Enzymatic\n(COX)"];

COX -> PGs [style=dashed, arrowhead=none];

}

Figure 2: Signaling pathway of this compound-induced cardiac hypertrophy.

Quantitative Data

The following tables summarize quantitative data related to this compound from various studies.

Table 1: Levels of 11(S)-HETE in Human Blood Products

Biological Matrix Condition 11(S)-HETE Concentration (ng/mL) Reference Untreated Plasma - 0.49 ± 0.2 [4] Serum Coagulated 3.05 ± 0.2 [4]

Table 2: Effect of 11(S)-HETE on Hypertrophic Markers and CYP1B1 in RL-14 Cardiomyocytes

Treatment (20 µM for 24h) Parameter Fold Change vs. Control Reference 11(S)-HETE ANP mRNA 2.31 [2] 11(S)-HETE β-MHC mRNA 4.99 [2] 11(S)-HETE ACTA-1 mRNA 2.82 [2] 11(S)-HETE CYP1B1 mRNA Increased [1] 11(S)-HETE CYP1B1 Protein Increased [1] 11(S)-HETE CYP1B1 Activity Increased (Allosteric Activation) [1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Quantification of 11(S)-HETE by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 11(S)-HETE from biological samples like plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials

-

Biological sample (e.g., plasma, serum)

-

Internal Standard (e.g., 15(S)-HETE-d8)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), Acetonitrile, Hexane, 2-Propanol, Acetic Acid (HPLC grade)

-

Deionized water

-

Nitrogen gas evaporator

-

LC-MS/MS system with a C18 column

4.1.2. Sample Preparation (Solid Phase Extraction)

-

Sample Pre-treatment: Thaw the biological sample on ice. To 200 µL of plasma or serum, add 10 µL of the internal standard solution.[5]

-

Protein Precipitation and Lipid Extraction: Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v). Vortex briefly. Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes. Centrifuge at 2000 x g for 5 minutes.[5]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the supernatant from the lipid extraction onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.

-

Elution: Elute the HETEs with 1 mL of methanol.

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. An example gradient is 60-80% B over 30 minutes.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for 11-HETE and the internal standard using Multiple Reaction Monitoring (MRM).

CYP1B1 Activity Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A and CYP1B1 enzymes.

4.2.1. Materials

-

Microsomes from cells or tissues expressing CYP1B1, or recombinant human CYP1B1.

-

7-Ethoxyresorufin (B15458) (7-ER) substrate.

-

NADPH.

-

Resorufin (B1680543) standard.

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Magnesium chloride (MgCl₂).

-

96-well microplate (black or white for fluorescence).

-

Fluorescence microplate reader.

4.2.2. Assay Protocol

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and the microsomal protein or recombinant enzyme.

-

Substrate Addition: Add 7-ethoxyresorufin to a final concentration of 2 µM.[7]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[7]

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.[7]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.[7]

-

Stop Reaction: Terminate the reaction by adding 0.5 mL of cold methanol.[7]

-

Fluorescence Measurement: Measure the fluorescence of the produced resorufin using an excitation wavelength of ~535 nm and an emission wavelength of ~585 nm.[7]

-

Quantification: Calculate the amount of resorufin formed by comparing the fluorescence to a standard curve prepared with known concentrations of resorufin. Express the enzyme activity as pmol of resorufin formed per minute per mg of protein.

Analysis of CYP1B1 Expression

4.3.1. Western Blot for CYP1B1 Protein Levels

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

4.3.2. RT-PCR for CYP1B1 mRNA Levels

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using primers specific for the CYP1B1 gene and a housekeeping gene (e.g., β-actin) for normalization. The reaction conditions for CYP1B1 amplification can be: denaturation at 94°C for 5 seconds, annealing at 65°C for 10 seconds, and extension at 72°C for 20 seconds.[5]

-

Data Analysis: Analyze the amplification data to determine the relative expression of CYP1B1 mRNA.

```dot

digraph "Experimental Workflow for Studying this compound Effects" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

CellCulture [label="Cardiomyocyte\nCell Culture", fillcolor="#F1F3F4"];

Treatment [label="Treat with 11(S)-HETE", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Harvest [label="Harvest Cells", fillcolor="#F1F3F4"];

RNA_Extraction [label="RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protein_Extraction [label="Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

RTPCR [label="RT-PCR for\nHypertrophic Markers\n& CYP1B1 mRNA", fillcolor="#34A853", fontcolor="#FFFFFF"];

WesternBlot [label="Western Blot for\nCYP1B1 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

EROD [label="EROD Assay for\nCYP1B1 Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

DataAnalysis [label="Data Analysis and\nInterpretation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

CellCulture -> Treatment;

Treatment -> Harvest;

Harvest -> RNA_Extraction;

Harvest -> Protein_Extraction;

RNA_Extraction -> RTPCR;

Protein_Extraction -> WesternBlot;

Protein_Extraction -> EROD;

RTPCR -> DataAnalysis;

WesternBlot -> DataAnalysis;

EROD -> DataAnalysis;

}

References

- 1. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Cyclooxygenase-Derived Eicosanoids for Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of lipid signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid.[1] They are critical mediators in a vast array of physiological and pathological processes, including inflammation, hemostasis, pain, fever, and cancer.[2][3] This guide focuses on the eicosanoids synthesized via the cyclooxygenase (COX) pathway, providing a comprehensive overview of their biosynthesis, signaling mechanisms, and the experimental methodologies used for their study. The COX pathway is of particular interest to drug development professionals as it is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Biosynthesis of COX-Derived Eicosanoids

The synthesis of prostaglandins (B1171923) and thromboxanes begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2.[3] The free arachidonic acid is then metabolized by the bifunctional enzyme prostaglandin (B15479496) H synthase, more commonly known as cyclooxygenase (COX).[4] This enzyme possesses two distinct active sites: a cyclooxygenase site and a peroxidase site.[4][5]

The cyclooxygenase activity of COX catalyzes the addition of two molecules of oxygen to arachidonic acid, forming the unstable intermediate prostaglandin G2 (PGG2).[6] Subsequently, the peroxidase activity reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding prostaglandin H2 (PGH2).[6] PGH2 is the common precursor for all prostanoids and is rapidly converted into various biologically active eicosanoids by specific isomerases and synthases in a cell- and tissue-specific manner.[2][7]

There are two main isoforms of the COX enzyme: COX-1 and COX-2.[8] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[9][10] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.[11] It is therefore the primary source of prostanoids in inflammation and cancer.[3]

dot digraph "COX Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGG2 [label="PGG2", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#FBBC05", fontcolor="#202124"]; PGI2 [label="Prostacyclin (PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGF2a [label="Prostaglandin F2α (PGF2α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLA2 [label="PLA2", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGIS [label="PGI Synthase", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TXAS [label="TXA Synthase", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGES [label="PGE Synthase", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGDS [label="PGD Synthase", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGFS [label="PGF Synthase", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Membrane -> AA [label="Stimuli"]; PLA2 -> AA [style=invis]; AA -> PGG2 [label="O2"]; COX1 -> PGG2 [style=invis]; COX2 -> PGG2 [style=invis]; PGG2 -> PGH2 [label="Peroxidase"]; PGH2 -> PGI2; PGIS -> PGI2 [style=invis]; PGH2 -> TXA2; TXAS -> TXA2 [style=invis]; PGH2 -> PGE2; PGES -> PGE2 [style=invis]; PGH2 -> PGD2; PGDS -> PGD2 [style=invis]; PGH2 -> PGF2a; PGFS -> PGF2a [style=invis];

// Ranks for layout {rank=same; COX1; COX2;} {rank=same; PGI2; TXA2; PGE2; PGD2; PGF2a;} } . Caption: Biosynthesis of prostanoids via the cyclooxygenase (COX) pathway.

Major COX-Derived Eicosanoids and Their Signaling Pathways

The diverse biological effects of prostanoids are mediated by their interaction with specific G protein-coupled receptors (GPCRs) on the cell surface.[12] There are at least eight subtypes of prostanoid receptors, each with distinct signaling properties and tissue distribution.[13]

Prostaglandin E2 (PGE2)

PGE2 is a major product of the COX pathway and is involved in a wide range of physiological and pathological processes, including inflammation, fever, pain, and cancer. It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.

-

EP1 Receptor: The EP1 receptor couples to Gq proteins, and its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway. This signaling cascade can activate protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII).

dot digraph "PGE2_EP1_Signaling" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EP1 [label="EP1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="↑ Intracellular Ca2+", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CaMKII [label="CaMKII", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PGE2 -> EP1; EP1 -> Gq; Gq -> PLC; PLC -> PIP2 [dir=back]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca2; DAG -> PKC; Ca2 -> CaMKII; PKC -> CellularResponse; CaMKII -> CellularResponse; } . Caption: PGE2 EP1 receptor signaling pathway.

-

EP2 Receptor: The EP2 receptor is coupled to Gs proteins.[2] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] PKA can then phosphorylate various downstream targets, including transcription factors like CREB.

dot digraph "PGE2_EP2_Signaling" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EP2 [label="EP2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gs", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PGE2 -> EP2; EP2 -> Gs; Gs -> AC; AC -> ATP [dir=back]; ATP -> cAMP; cAMP -> PKA; PKA -> CREB; CREB -> CellularResponse; } . Caption: PGE2 EP2 receptor signaling pathway.

-

EP3 Receptor: The EP3 receptor is unique in that it primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9] However, some splice variants of the EP3 receptor can also couple to Gq or other G proteins, leading to more complex signaling outputs, including PKC activation.[3]

dot digraph "PGE2_EP3_Signaling" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EP3 [label="EP3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PGE2 -> EP3; EP3 -> Gi; Gi -> AC [arrowhead=tee]; AC -> cAMP [style=invis]; cAMP -> CellularResponse; } . Caption: PGE2 EP3 receptor signaling pathway.

-

EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor couples to Gs proteins and activates the adenylyl cyclase/cAMP/PKA pathway.[7] However, there is evidence that the EP4 receptor can also signal through other pathways, including the PI3K/Akt pathway, contributing to its diverse biological functions.[7]

dot digraph "PGE2_EP4_Signaling" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EP4 [label="EP4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gs", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PGE2 -> EP4; EP4 -> Gs; EP4 -> PI3K; Gs -> AC; AC -> ATP [dir=back]; ATP -> cAMP; cAMP -> PKA; PKA -> CellularResponse; PI3K -> CellularResponse; } . Caption: PGE2 EP4 receptor signaling pathway.

Prostacyclin (PGI2)

Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a key role in cardiovascular homeostasis. It signals through the IP receptor, which is coupled to Gs proteins and activates the adenylyl cyclase/cAMP pathway.

dot digraph "PGI2_IP_Signaling" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes PGI2 [label="Prostacyclin (PGI2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP [label="IP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gs", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PlateletInhibition [label="↓ Platelet Aggregation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PGI2 -> IP; IP -> Gs; Gs -> AC; AC -> ATP [dir=back]; ATP -> cAMP; cAMP -> PKA; PKA -> Vasodilation; PKA -> PlateletInhibition; } . Caption: Prostacyclin (PGI2) IP receptor signaling pathway.

Thromboxane (B8750289) A2 (TXA2)

Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, acting as a key mediator in thrombosis and hemostasis. It signals through the TP receptor, which has two isoforms, TPα and TPβ, arising from alternative splicing.[1] Both isoforms primarily couple to Gq proteins, activating the PLC/IP3/Ca2+ pathway.[8] The TP receptor can also couple to G12/13, leading to the activation of Rho GTPases.[8]

dot digraph "TXA2_TP_Signaling" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP [label="TP Receptor (α/β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#FBBC05", fontcolor="#202124"]; G1213 [label="G12/13", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Rho [label="Rho GTPase", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="↑ Intracellular Ca2+", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PlateletAggregation [label="↑ Platelet Aggregation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TXA2 -> TP; TP -> Gq; TP -> G1213; Gq -> PLC; G1213 -> Rho; PLC -> PIP2 [dir=back]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca2; DAG -> PKC; Ca2 -> Vasoconstriction; PKC -> PlateletAggregation; Rho -> PlateletAggregation; } . Caption: Thromboxane A2 (TXA2) TP receptor signaling pathway.

Quantitative Data

Table 1: Kinetic Parameters of Human COX-1 and COX-2

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| COX-1 | Arachidonic Acid | ~5 | ~40 |

| COX-2 | Arachidonic Acid | ~8 | ~30 |

Note: Values are approximate and can vary depending on the experimental conditions and enzyme source.

Table 2: Binding Affinities of Prostanoids for Human Receptors

| Ligand | Receptor | Ki (nM) |

| PGE2 | EP1 | >10 |

| PGE2 | EP2 | >10 |

| PGE2 | EP3 | <1 |

| PGE2 | EP4 | <1 |

| PGI2 | IP | ~1 |

| TXA2 | TP | ~5 |

| PGD2 | DP1 | ~1 |

| PGF2α | FP | ~1 |

Note: Ki values represent the concentration of ligand required to occupy 50% of the receptors. Lower values indicate higher affinity.[7]

Table 3: Prostanoid Production in Human Tissues

| Tissue | Major Prostanoids Produced |

| Platelets | TXA2 |

| Vascular Endothelium | PGI2 |

| Stomach | PGE2, PGI2 |

| Kidney | PGE2, PGI2 |

| Uterus | PGE2, PGF2α |

| Mast Cells | PGD2 |

| Aortic Aneurysm | PGI2, TXB2, PGE2, PGF2α |

Note: This table provides a general overview. The specific prostanoid profile can vary depending on the physiological or pathological state of the tissue.

Experimental Protocols

COX Activity Assay

This protocol describes a colorimetric method for measuring the peroxidase activity of COX enzymes.

dot digraph "COX_Activity_Assay_Workflow" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes SamplePrep [label="Sample Preparation\n(Cell Lysate/Tissue Homogenate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation with\nHeme and Substrate (TMPD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Initiate Reaction\nwith Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance\nat 590 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Calculate COX Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Incubation; Incubation -> Reaction; Reaction -> Measurement; Measurement -> Analysis; } . Caption: Workflow for a colorimetric COX activity assay.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic Acid

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant.

-

Assay Setup: To each well of a 96-well plate, add the assay buffer, heme, and the sample.

-

Substrate Addition: Add the colorimetric substrate (TMPD) to each well.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Measurement: Immediately measure the absorbance at 590 nm at multiple time points.

-

Data Analysis: Calculate the rate of change in absorbance over time to determine the COX activity. For distinguishing between COX-1 and COX-2 activity, parallel assays can be run in the presence of selective inhibitors.

Enzyme Immunoassay (EIA) for Prostaglandins

This protocol outlines a competitive EIA for the quantification of a specific prostaglandin (e.g., PGE2) in biological samples.

dot digraph "EIA_Workflow" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Coating [label="Coat Plate with\nCapture Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Add Sample/Standard and\nEnzyme-conjugated PG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Wash to Remove\nUnbound Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Add Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; ColorDev [label="Color Development", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Stop Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Coating -> Incubation; Incubation -> Washing; Washing -> Substrate; Substrate -> ColorDev; ColorDev -> Stop; Stop -> Read; } . Caption: General workflow for a competitive enzyme immunoassay (EIA).

Materials:

-

96-well plate pre-coated with a capture antibody (e.g., anti-mouse IgG)

-

Primary antibody specific for the prostaglandin of interest (e.g., anti-PGE2)

-

Prostaglandin standard

-

Enzyme-conjugated prostaglandin (e.g., PGE2-alkaline phosphatase conjugate)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the prostaglandin standard.

-

Sample Incubation: Add the samples and standards to the wells of the pre-coated plate.

-

Competitive Binding: Add the enzyme-conjugated prostaglandin to each well. The free prostaglandin in the sample/standard will compete with the enzyme-conjugated prostaglandin for binding to the primary antibody.

-

Incubation: Incubate the plate to allow for antibody-antigen binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

-

Color Development: Incubate the plate to allow for color development.

-

Stopping the Reaction: Add a stop solution to each well to terminate the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.

-

Data Analysis: Generate a standard curve and determine the concentration of the prostaglandin in the samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid Quantification

This protocol provides a general workflow for the sensitive and specific quantification of multiple eicosanoids in biological samples.

dot digraph "LCMS_Workflow" { graph [splines=ortho, nodesep=0.4, width=7.5, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Extraction [label="Solid-Phase Extraction (SPE)\nof Eicosanoids", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Liquid Chromatography (LC)\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionization [label="Electrospray Ionization (ESI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Tandem Mass Spectrometry (MS/MS)\nDetection", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantification using\nInternal Standards", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Extraction -> Separation; Separation -> Ionization; Ionization -> Detection; Detection -> Quantification; } . Caption: Workflow for LC-MS/MS analysis of eicosanoids.

Materials:

-

Solid-phase extraction (SPE) cartridges

-

LC system with a suitable column (e.g., C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Internal standards (deuterated eicosanoids)

-

Solvents for extraction and chromatography

Procedure:

-

Sample Preparation and Extraction: Add internal standards to the biological sample. Extract the eicosanoids using solid-phase extraction (SPE).

-

Chromatographic Separation: Reconstitute the extracted sample in the mobile phase and inject it into the LC system. Separate the eicosanoids using a gradient elution program.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into the ESI source of the mass spectrometer. Analyze the eicosanoids using selected reaction monitoring (SRM) in negative ion mode.

-

Data Analysis and Quantification: Identify and quantify the eicosanoids based on their retention times and specific precursor-to-product ion transitions. Use the internal standards to correct for extraction losses and matrix effects.

Conclusion

The cyclooxygenase pathway gives rise to a complex and vital family of lipid mediators that regulate a multitude of physiological and pathological processes. A thorough understanding of their biosynthesis, signaling pathways, and methods of analysis is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview to aid in the investigation of these important signaling molecules and the development of novel therapeutics targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Prostaglandins and thromboxanes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Prostaglandin and thromboxane synthesis by tissue slices from human aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thromboxane - Wikipedia [en.wikipedia.org]

- 12. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 13. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Genesis of 11-Hydroxy-Eicosadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxy-eicosadienoic acid (11-HEDE) is a monohydroxy fatty acid derived from the metabolism of eicosadienoic acid. Its production is intrinsically linked to the activity of cyclooxygenase (COX) enzymes, placing it within the broader family of eicosanoids, which are critical signaling molecules in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the biological origins of 11-HEDE, detailing its biosynthetic pathway, the enzymes involved, and the cellular sources of its production. Furthermore, this document outlines experimental protocols for the in vitro synthesis and quantification of 11-HEDE, and presents key quantitative data to support researchers and drug development professionals in this field.

Introduction

Eicosanoids are a class of lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play pivotal roles in inflammation, immunity, and the regulation of cardiovascular and renal function. 11-Hydroxy-eicosadienoic acid (11-HEDE) is a less-studied eicosanoid, produced from the precursor eicosadienoic acid. The synthesis of 11-HEDE is catalyzed by cyclooxygenase (COX) enzymes, the same enzymes responsible for the production of prostaglandins (B1171923) and thromboxanes.[1] Macrophages have been identified as a significant cellular source of 11-HEDE.[1] Understanding the biological origin of 11-HEDE is crucial for elucidating its potential physiological and pathophysiological roles, and for the development of targeted therapeutic interventions.

Biosynthesis of 11-Hydroxy-Eicosadienoic Acid

The primary precursor for the synthesis of 11-HEDE is (11Z,14Z)-eicosadienoic acid. This fatty acid is converted to 11-HEDE through the enzymatic action of cyclooxygenase (COX).

The Cyclooxygenase Pathway

The biosynthesis of 11-HEDE is initiated by the abstraction of a hydrogen atom from (11Z,14Z)-eicosadienoic acid by the tyrosyl radical at the active site of a COX enzyme. This is followed by the stereospecific insertion of molecular oxygen to form a hydroperoxy intermediate. Subsequent reduction of this intermediate by the peroxidase activity of the same COX enzyme yields the final product, 11-hydroxy-eicosadienoic acid.

There are two main isoforms of the COX enzyme:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for the production of eicosanoids involved in homeostatic functions.

-

Cyclooxygenase-2 (COX-2): This isoform is inducible and its expression is upregulated by inflammatory stimuli, growth factors, and cytokines. It is primarily involved in the production of eicosanoids that mediate inflammation and pain.

Both COX-1 and COX-2 can catalyze the formation of 11-HEDE from eicosadienoic acid.

Quantitative Data on 11-HEDE Biosynthesis

The efficiency of 11-HEDE synthesis is dependent on the specific COX isoform and the concentration of the precursor fatty acid. The following table summarizes the available kinetic data for the interaction of human prostaglandin (B15479496) endoperoxide H synthase-2 (huPGHS-2), also known as COX-2, with 11,14-eicosadienoic acid.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) |

| Native huPGHS-2 | 11,14-Eicosadienoic acid | 7.5 ± 1.3 | 21 ± 0.4 |

| S121P/S121P huPGHS-2 | 11,14-Eicosadienoic acid | 27 ± 6.3 | 17 ± 0.6 |

Cellular and Tissue Sources of 11-HEDE

Macrophages are a well-established source of 11-HEDE.[1] These immune cells play a central role in inflammation and tissue remodeling, and their production of 11-HEDE may contribute to these processes. Further research is needed to identify other cell types and tissues that synthesize 11-HEDE. Given that COX-1 and COX-2 are widely distributed throughout the body, it is plausible that various other cells and tissues are also capable of producing 11-HEDE when the precursor, eicosadienoic acid, is available.

Experimental Protocols

In Vitro Synthesis of 11-HEDE

This protocol describes a general method for the in vitro synthesis of 11-HEDE using purified COX enzymes.

Materials:

-

Purified recombinant human or ovine COX-1 or COX-2

-

(11Z,14Z)-Eicosadienoic acid

-

Heme

-

Phenol

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

Argon or nitrogen gas

-

Reaction vials

Procedure:

-

Prepare a stock solution of (11Z,14Z)-eicosadienoic acid in ethanol.

-

In a reaction vial, prepare the reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 1 mM phenol, and 5 µM heme.

-

Pre-incubate the purified COX enzyme with two molar equivalents of heme at 37°C for 10 minutes.

-

Add the heme-reconstituted COX enzyme to the reaction mixture.

-

Initiate the reaction by adding the (11Z,14Z)-eicosadienoic acid substrate to the reaction mixture. The final substrate concentration can be varied to study enzyme kinetics.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction by adding a quenching solution, such as an organic solvent (e.g., ethyl acetate) or a strong acid.

-

Extract the lipid products from the reaction mixture for subsequent analysis.

Quantification of 11-HEDE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids, including 11-HEDE.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient to separate 11-HEDE from other lipids.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40-50°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for [M-H]⁻ of 11-HEDE) to a specific product ion. The exact m/z values will need to be determined using an 11-HEDE standard.

-

Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Sample Preparation:

-

From In Vitro Synthesis: The extracted lipid products can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase for injection.

-

From Cells:

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells (e.g., by sonication or with a suitable lysis buffer).

-

Add an internal standard (e.g., a deuterated analog of 11-HEDE).

-

Extract lipids using a method such as the Bligh-Dyer or Folch extraction.

-

Dry the lipid extract and reconstitute for LC-MS/MS analysis.

-

-

From Plasma:

-

To a plasma sample, add an internal standard.

-

Precipitate proteins with a cold organic solvent (e.g., acetone (B3395972) or acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant containing the lipids to a new tube.

-

Dry the supernatant and reconstitute for LC-MS/MS analysis.

-

Conclusion

11-Hydroxy-eicosadienoic acid is a cyclooxygenase-derived metabolite of eicosadienoic acid, with macrophages being a key cellular source. The synthesis of 11-HEDE is catalyzed by both COX-1 and COX-2, suggesting its potential involvement in both homeostatic and inflammatory processes. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate the biological significance of this eicosanoid. Future studies should focus on elucidating the full range of cellular and tissue sources of 11-HEDE, determining its specific biological functions, and exploring its potential as a biomarker or therapeutic target in various diseases.

References

The Role of 11(S)-HEDE in Cellular Signaling: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxy-12,14-eicosadienoic acid, or 11(S)-HEDE, is a monohydroxy fatty acid derived from the metabolism of eicosadienoic acid. As a member of the eicosanoid family, it is positioned to play a role in cellular signaling. However, detailed characterization of its specific signaling pathways, receptor interactions, and downstream functional effects remains a nascent field of study. This technical guide synthesizes the current understanding of this compound, focusing on its established biosynthetic pathway. Due to the limited direct research on this compound signaling, this guide will use the closely related and extensively studied arachidonic acid metabolite, 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), as a well-documented analogue to explore potential signaling paradigms, relevant experimental methodologies, and quantitative effects that may inform future investigations into this compound.

Introduction to this compound

This compound is the S-enantiomer of 11-HEDE, a di-unsaturated eicosanoid. It is formed from its precursor, eicosadienoic acid (EDA), through enzymatic oxidation. While its precise physiological and pathophysiological roles are still under investigation, its structural similarity to other bioactive lipid mediators, such as the hydroxyeicosatetraenoic acids (HETEs), suggests potential involvement in processes like inflammation and cell growth. This document aims to provide a comprehensive overview of its known synthesis and to extrapolate potential signaling functions by examining its better-understood counterpart, 11(S)-HETE.

Biosynthesis of this compound

The primary pathway for the formation of 11-HEDE is the enzymatic conversion of eicosadienoic acid. Cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins, are also responsible for producing 11-HEDE.[1] Specifically, the COX enzyme can exhibit a lipoxygenase-type activity to produce the 11(R)-HEDE enantiomer from 11Z,14Z-eicosadienoic acid.[2] The synthesis of the 11(S) enantiomer is also attributed to COX activity.

Cellular Signaling Pathways: A Case Study of 11(S)-HETE

While direct evidence for this compound signaling pathways is scarce, extensive research on the analogous compound 11(S)-HETE provides a valuable framework. 11(S)-HETE is derived from arachidonic acid and has been implicated in diverse cellular processes, including cardiac hypertrophy and cancer cell signaling.

Induction of Cellular Hypertrophy

In human cardiomyocyte cell lines (RL-14), 11(S)-HETE has been shown to be a potent inducer of cellular hypertrophy.[3] This effect is more pronounced with the S-enantiomer compared to the R-enantiomer. The signaling cascade involves the significant upregulation of several cytochrome P450 (CYP) enzymes, most notably CYP1B1.[3] Furthermore, 11(S)-HETE acts as an allosteric activator of CYP1B1, enhancing its catalytic activity.[3] This links oxidative stress pathways to the induction of hypertrophic responses in cardiac cells.

Role in Cancer Cell Signaling

In the context of cancer, particularly epidermoid carcinoma, 12(S)-HETE (a closely related positional isomer of 11(S)-HETE) has been shown to activate multiple pro-metastatic signaling pathways. Studies on A431 epidermoid carcinoma cells revealed that 12(S)-HETE stimulates pathways involving:

-

Extracellular-regulated protein kinase (ERK1/2)

-

Protein kinase C (PKC)

-

Phosphatidylinositol 3-kinase (PI3 kinase)

-

Src kinase[4]

These pathways collectively contribute to cellular functions critical for metastasis, such as cell migration, spreading on the extracellular matrix, and prevention of apoptosis.[4] Given the structural similarities, it is plausible that this compound could engage similar signaling networks in various cell types, a hypothesis that warrants direct investigation.

Quantitative Data on 11(S)-HETE Biological Activity

The following tables summarize the quantitative effects of 11(S)-HETE on hypertrophic markers and CYP enzyme expression in RL-14 cardiomyocytes, as reported in the literature.[3] This data provides a benchmark for the potency and type of effects that could be investigated for this compound.

Table 1: Effect of 11(S)-HETE on Cardiac Hypertrophic Gene Expression

| Gene Marker | Fold Increase vs. Control (%) |

| Atrial Natriuretic Peptide (ANP) | 231% |

| β-Myosin Heavy Chain (β-MHC) | 499% |

| β/α-MHC Ratio | 107% |

| Skeletal α-Actin (ACTA-1) | 282% |

| Data derived from RL-14 cells treated with 20 µM 11(S)-HETE for 24 hours.[3] |

Table 2: Effect of 11(S)-HETE on CYP Enzyme Protein Levels

| CYP Enzyme | Fold Increase vs. Control (%) |

| CYP1B1 | 186% |

| CYP4F2 | 153% |

| CYP4A11 | 152% |

| Data derived from RL-14 cells treated with 20 µM 11(S)-HETE for 24 hours.[3] |

Experimental Protocols

Investigating the cellular signaling role of this compound requires a suite of established molecular and cellular biology techniques. The following protocols are based on methodologies used for studying related eicosanoids and serve as a template for future research.

Cell Culture and Treatment

-

Cell Line: Select a relevant cell line (e.g., human cardiomyocytes like RL-14, macrophages like RAW264.7, or specific cancer cell lines).

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a stock solution. Treat cells with the desired concentration (e.g., 1-20 µM) for a specified time course (e.g., 0-24 hours). An equivalent volume of the solvent should be used as a vehicle control.

Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Lyse treated cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., ANP, MYH7, CYP1B1) and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green or TaqMan-based detection method. Analyze data using the ΔΔCt method to determine relative fold changes in gene expression.

Protein Level Analysis (Western Blot)

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies specific to target proteins (e.g., anti-CYP1B1, anti-p-ERK, anti-β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-linked secondary antibody and detect chemiluminescence using an imaging system. Quantify band intensity using densitometry software.

Receptor Binding Assay (Surface Plasmon Resonance)

A non-isotopic method like Surface Plasmon Resonance (SPR) can determine binding affinity and kinetics.

-

Immobilization: Purified recombinant receptor protein is immobilized on a sensor chip surface.

-

Interaction Analysis: A series of concentrations of the ligand (this compound) are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured in real-time.

-

Data Analysis: Association (kₐ) and dissociation (kₔ) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is calculated as kₔ/kₐ.

Conclusion and Future Directions

This compound is an endogenously produced lipid mediator whose role in cellular signaling is largely unexplored. Its synthesis by COX enzymes from eicosadienoic acid is established, but its downstream targets and functional consequences remain to be elucidated. By drawing parallels with the well-characterized signaling pathways of its structural analogue, 11(S)-HETE, this guide proposes a potential framework for future research. The induction of hypertrophic responses via CYP enzyme upregulation and the activation of canonical cancer signaling pathways (MAPK, PI3K) represent plausible avenues of investigation for this compound.

Future research should prioritize the identification of specific receptors for this compound using binding assays and the characterization of its effects on gene expression and signal transduction cascades in various physiological and pathological models. Elucidating these pathways will be critical to understanding the full biological significance of this eicosanoid and its potential as a target for therapeutic development.

References

- 1. Cyclooxygenase-derived proangiogenic metabolites of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicara Therapeutics Reports Positive Interim Data from Ficerafusp Alfa Phase 1b Study in Combination with Pembrolizumab for Head and Neck Cancer [quiverquant.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct protein-protein interaction of 11beta-hydroxysteroid dehydrogenase type 1 and hexose-6-phosphate dehydrogenase in the endoplasmic reticulum lumen. | Semantic Scholar [semanticscholar.org]

Endogenous Formation of 11(S)-Hydroxyeicosatetraenoic Acid (11(S)-HEDE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosatetraenoic acid (11-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It exists as two main stereoisomers, 11(R)-HETE and 11(S)-HETE, each with distinct biological activities. While enzymatic pathways predominantly synthesize the 11(R)-enantiomer, the formation of 11(S)-HETE is of significant interest due to its association with oxidative stress and its unique modulatory effects on key enzymes involved in xenobiotic and endogenous compound metabolism. This technical guide provides a comprehensive overview of the endogenous formation of 11(S)-HETE, detailing the enzymatic and non-enzymatic pathways, experimental protocols for its analysis, and its known signaling roles.

Core Pathways of 11(S)-HEDE Formation

The endogenous synthesis of this compound is a multifaceted process primarily driven by non-enzymatic oxidation of arachidonic acid, with minor contributions from specific enzymatic pathways.

Non-Enzymatic Formation via Reactive Oxygen Species (ROS)

The principal route for the endogenous production of 11(S)-HETE is the non-enzymatic, free radical-mediated peroxidation of arachidonic acid.[1] This process is initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−), which are byproducts of normal cellular metabolism and are upregulated during conditions of oxidative stress.

The interaction of ROS with arachidonic acid leads to the formation of various lipid hydroperoxides, which are then reduced to their corresponding hydroxyeicosatetraenoic acids, including a racemic mixture of 11-HETE. The prevalence of 11(S)-HETE in certain biological matrices, such as human plasma and serum, where its levels are higher than those of 11(R)-HETE, suggests a significant contribution from non-enzymatic pathways.[1]

Enzymatic Formation

While the majority of enzymatic pathways favor the production of 11(R)-HETE, some enzymes have been shown to produce the (S)-enantiomer, albeit often as a minor product.

-

Cytochrome P450 (CYP) Enzymes: Certain cytochrome P450 isoforms can metabolize arachidonic acid to 11-HETE. While many CYPs, such as CYP1B1, are known to predominantly form 11-HETE, the stereoselectivity often favors the (R)-enantiomer.[1] However, studies with rat liver microsomes have demonstrated the production of both 11(R)- and 11(S)-HETE via cytochrome P450, with the (R)-enantiomer being the major product.[1] The specific human CYP isoforms responsible for the minor production of 11(S)-HETE are still under investigation.

-

Lipoxygenases (LOX): Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While many lipoxygenases produce other HETE isomers (e.g., 5-HETE, 12-HETE, 15-HETE), some have been identified to produce 11-HETE. For instance, a lipoxygenase from the proteobacterium Enhygromyxa salina has been shown to be an 11S-lipoxygenase, capable of converting arachidonic acid to 11(S)-HETE.[2] The extent to which homologous enzymes contribute to 11(S)-HETE formation in mammals is an active area of research.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the levels and effects of this compound.

Table 1: Representative Concentrations of 11(S)-HETE in Human Biological Fluids

| Biological Matrix | Concentration (ng/mL) | Analytical Method | Reference |

| Plasma | 0.49 ± 0.2 | Chiral UHPLC-ECAPCI/HRMS | [3] |

| Serum | 3.05 ± 0.2 | Chiral UHPLC-ECAPCI/HRMS | [3] |

Table 2: Effect of 11(S)-HETE on the Catalytic Activity of Recombinant Human CYP1B1

| 11(S)-HETE Concentration (nM) | Vmax (fold change vs. control) | Km (nM) | Mode of Action | Reference |

| 0.5 | 1.03 | 131.3 (no change) | Allosteric Activation | [1] |

| 2.5 | 1.1 | 131.3 (no change) | Allosteric Activation | [1] |

| 10 | 1.5 | 131.3 (no change) | Allosteric Activation | [1] |

| 40 | 1.4 | 131.3 (no change) | Allosteric Activation | [1] |

Experimental Protocols